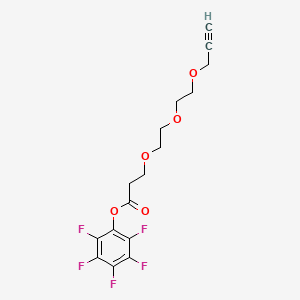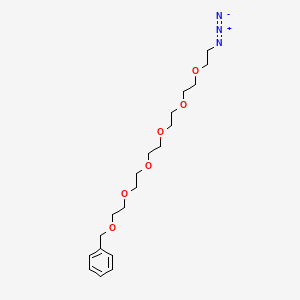![molecular formula C13H15NNaO4+ B11827883 sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid” is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid typically involves multi-step organic reactions. The process may start with the preparation of the phenylacetic acid derivative, followed by the introduction of the methoxy and oxobut-2-en-2-yl groups through specific reagents and catalysts. The final step often involves the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxobut-2-en-2-yl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid core but differ in their substituents.
Methoxy-substituted compounds: Compounds with methoxy groups exhibit similar reactivity patterns.
Oxobut-2-en-2-yl derivatives: These compounds have similar aliphatic structures.
Uniqueness
The uniqueness of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15NNaO4+ |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/t12-;/m0./s1 |
InChIキー |
VWAWMPXOFHGGMY-YDALLXLXSA-N |
異性体SMILES |
CC(=CC(=O)OC)N[C@@H](C1=CC=CC=C1)C(=O)O.[Na+] |
正規SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)









![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)
